
5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It was first synthesized in the 1960s and was initially developed as an antihistamine. However, it was later found to have potent antipsychotic properties, and it is now primarily used to treat schizophrenia and other psychotic disorders.
作用機序
The exact mechanism of action of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine is not fully understood, but it is thought to work by blocking dopamine receptors in the brain. This leads to a decrease in the activity of dopamine in certain areas of the brain, which is believed to be responsible for the antipsychotic effects of the drug.
生化学的および生理学的効果
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of dopamine in certain areas of the brain, which is believed to be responsible for its antipsychotic effects. It has also been shown to affect other neurotransmitters, including serotonin, norepinephrine, and acetylcholine. Clozapine has been shown to have a number of side effects, including sedation, weight gain, and metabolic changes.
実験室実験の利点と制限
Clozapine has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and is well understood, which makes it a useful tool for studying the mechanisms of psychiatric disorders. However, one limitation is that it has a number of side effects, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine. One area of interest is the development of new drugs that are based on the structure of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine but have fewer side effects. Another area of interest is the development of new treatments for psychiatric disorders that target different neurotransmitters or use different mechanisms of action. Finally, there is a need for further research on the long-term effects of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine and other antipsychotic drugs, particularly with regard to their effects on metabolic function and other physiological processes.
合成法
Clozapine is synthesized through a multi-step process that involves the reaction of 4-chlorobenzophenone with hydrazine hydrate to form 4-chlorophenylhydrazine. This compound is then reacted with benzaldehyde to form 4-chlorophenyl-3-phenylhydrazone, which is subsequently cyclized with acetic anhydride to form 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine.
科学的研究の応用
Clozapine has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It is primarily used to treat schizophrenia and other psychotic disorders, but it has also been studied for its potential in treating bipolar disorder, major depressive disorder, and other mood disorders.
特性
CAS番号 |
25649-73-4 |
|---|---|
製品名 |
5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine |
分子式 |
C23H17ClN2 |
分子量 |
356.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-3,7-diphenyl-4H-diazepine |
InChI |
InChI=1S/C23H17ClN2/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-26-23(16-20)19-9-5-2-6-10-19/h1-15H,16H2 |
InChIキー |
VKIKOXFNAWZNAZ-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




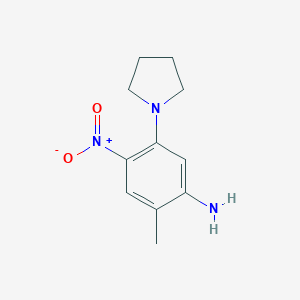
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)



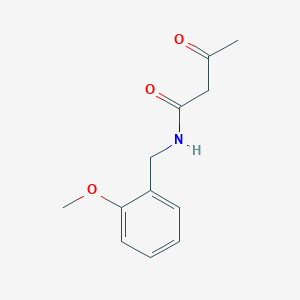
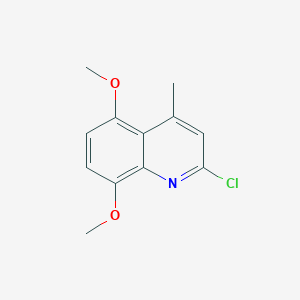
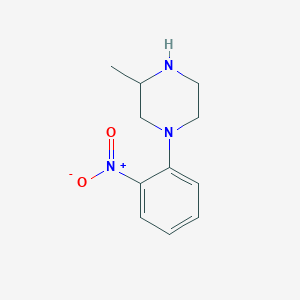
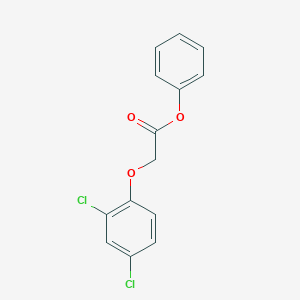
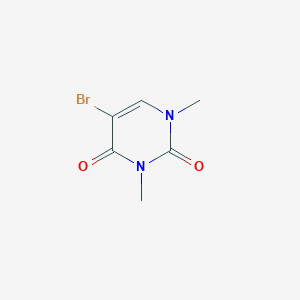
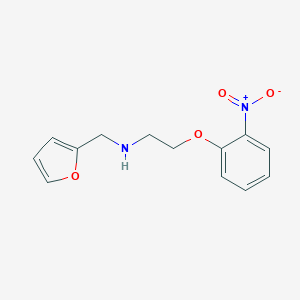
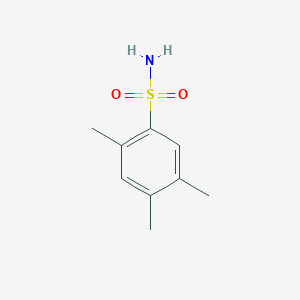
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)